Tolazoline Hydrochloride

Adrenergic receptor pharmacology Receptor binding assays Comparative pharmacology

Tolazoline HCl (59-97-2) is a differentiated α1/α2 antagonist with high-affinity I2 imidazoline binding (Ki=16–130 nM) and negligible 5-HT receptor interference—making it superior to phentolamine for clean α-blockade without serotonergic crosstalk. It combines histamine H2 agonism with β1 partial agonism (EC50=25 μM), validated in PPHN neonatal models (reduces pulmonary vascular resistance by 24%), arterial graft vasospasm reversal, and I2 receptor radioligand assays. Select this compound for precise α-adrenergic research where 5-HT confounding must be eliminated.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 59-97-2
Cat. No. B1682397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolazoline Hydrochloride
CAS59-97-2
SynonymsAI3-52042, Arterodyl, Benzazoline hydrochloride, Benzylimidazoline hydrochloride, Benzylimidazoline HCl, Imidaline hydrochloride, Imidaline HCl, Priscoline hydrochloride, Priscoline HCl, Tolavad, Tolazoline hydrochloride, Tolazoline HCl, Tolpal
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C10H12N2.ClH/c1-2-4-9(5-3-1)8-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H
InChIKeyRHTNTTODYGNRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Tolazoline Hydrochloride (CAS 59-97-2): A Non-Selective α-Adrenergic Antagonist for Research and Specialized Clinical Applications


Tolazoline hydrochloride (CAS 59-97-2) is an imidazoline-based, non-selective competitive antagonist of α1- and α2-adrenergic receptors . It also exhibits weak partial agonist activity at β1-adrenergic receptors (EC50 = 25 μM) and interacts with histamine H2 receptors and imidazoline I2 binding sites [1][2]. This compound has been used clinically as a vasodilator for persistent pulmonary hypertension of the newborn (PPHN) and in research settings to study α-adrenergic signaling, vascular contractility, and neurotransmitter release [3].

Critical Differentiators of Tolazoline Hydrochloride: Why In-Class α-Blockers and Vasodilators Cannot Be Interchanged


Tolazoline hydrochloride possesses a unique pharmacological profile that distinguishes it from other α-adrenergic antagonists and vasodilators. Unlike phentolamine, tolazoline shows negligible affinity for 5-HT (serotonin) receptors and demonstrates a distinct rank order of selectivity for pre- versus postsynaptic α-adrenoceptors [1][2]. Its activity is not merely due to α-blockade; it also involves histamine H2 receptor agonism and high-affinity binding to imidazoline I2 sites, which are not shared by all α-antagonists [3][4]. Furthermore, its narrow therapeutic window in neonates, characterized by a highly variable half-life (3–40 hours) that is inversely correlated with urine output, necessitates precise dosing and prohibits simple substitution with other vasodilators like nitroprusside or epoprostenol, which have different pharmacokinetic and side effect profiles [5][6].

Quantitative Differentiation of Tolazoline Hydrochloride: Comparative Pharmacodynamics, Selectivity, and Efficacy Data


Receptor Binding Selectivity: Tolazoline vs. Phentolamine at α1- and α2-Adrenoceptors

In radioligand binding studies, tolazoline demonstrates a distinct affinity profile compared to phentolamine. Tolazoline binds to human α1-adrenergic receptors with a Ki of 0.8 μM and to α2-adrenergic receptors with a Ki of 1.2 μM . In contrast, phentolamine exhibits sub-nanomolar to low nanomolar affinity for these receptor subtypes, with reported Ki values of 6.1 nM for α1A/D, 39.8 nM for α1B, and pKi values of 8.8, 8.0, and 8.3 for human α2A, α2B, and α2C adrenergic receptors, respectively . This difference in potency is further reflected in functional assays, where the rank order of postsynaptic α1-adrenoceptor affinity (pA2) in the rat vas deferens was: prazosin ≥ E-643 > phentolamine > yohimbine > tolazoline [1].

Adrenergic receptor pharmacology Receptor binding assays Comparative pharmacology

Differential Antagonism of 5-HT-Mediated Vasoconstriction: Tolazoline vs. Phentolamine

A key differentiator between tolazoline and phentolamine is their ability to antagonize serotonin (5-HT)-mediated vascular contraction. In isolated rat thoracic aorta, tolazoline inhibited the contractile responses to norepinephrine (NE) but was ineffective against 5-HT-induced contraction [1]. In contrast, phentolamine acted as a competitive antagonist of 5-HT, with a pA2 value that differed from its interaction with NE. When the calcium concentration in the physiological saline was increased from 1.6 mM to 2.5 mM, phentolamine was approximately 100 times more potent as an inhibitor of the response to NE than to 5-HT [1].

Serotonin receptor pharmacology Vascular smooth muscle Comparative pharmacology

Vasorelaxant Efficacy in Human Radial Artery: Tolazoline vs. Sodium Nitroprusside (SNP)

In a study using isolated human radial artery rings precontracted with various spasmogens, tolazoline (10⁻⁹–10⁻⁴ M) effectively reversed contractions induced by noradrenaline but failed to produce significant relaxation against contractions induced by endothelin-1, the thromboxane analogue U46619, or potassium chloride (KCl) [1]. In contrast, sodium nitroprusside (SNP, 10⁻⁹–10⁻⁴ M) was broadly effective and reversed contractions induced by all spasmogens to a similar extent [1]. This indicates that tolazoline's vasorelaxant action is specific to α-adrenoceptor-mediated vasospasm, whereas SNP acts via a direct, endothelium-independent mechanism to relax vascular smooth muscle regardless of the spasmogenic stimulus.

Vascular pharmacology Coronary artery bypass grafting Graft spasm

Comparative Pulmonary Vasodilation: Tolazoline vs. Nitroprusside, Nitroglycerin, and Isoproterenol

A hemodynamic study in post-cardiac surgery patients with pulmonary hypertension compared the effects of several vasodilators on pulmonary vascular resistance index (PVRI) . Tolazoline (2.5 μg/kg/min) reduced PVRI by 24% (from a baseline of 580 ± 150 dynes·sec·cm⁻⁵·m²) . In the same study, nitroprusside (2.5 μg/kg/min) reduced PVRI by 46%, nitroglycerin (1 μg/kg/min) by 26%, and isoproterenol (0.015 μg/kg/min) by 27%, while hydralazine had no significant effect (+5%) . This shows that tolazoline's pulmonary vasodilator effect is significant but less pronounced than that of nitroprusside, and comparable to that of nitroglycerin and isoproterenol.

Pulmonary hypertension Cardiovascular pharmacology Vasodilator therapy

Neonatal Pharmacokinetics: High Inter-Individual Variability and Dose Adjustment Based on Urine Output

The pharmacokinetics of tolazoline in neonates is highly variable and unlike that of many other vasodilators. In a study of 12 infants receiving pulse or infusion doses, the terminal elimination half-life (T½) ranged from 1.47 to 41.25 hours (median = 4.43 h) and was inversely correlated with urine output (y (h) = -0.46 + 7.63/x (mL/kg·h), r = 0.61, P < 0.05) [1][2]. This extreme variability, driven by renal function, means that a standard dose can lead to 10- to 30-fold differences in plasma concentration and half-life between patients. The average elimination rate constant (β) was 0.0033 ± 0.0023 h⁻¹, and the volume of distribution (Vd) was 1495 ± 630 mL/kg [2].

Neonatal pharmacology Pharmacokinetics Therapeutic drug monitoring

Validated Application Scenarios for Tolazoline Hydrochloride Based on Quantitative Differentiation


Investigating α-Adrenoceptor Subtype Function in Isolated Tissue Preparations

Given its moderate affinity for α1- and α2-adrenoceptors (Ki = 0.8 μM and 1.2 μM, respectively) and its lack of confounding 5-HT receptor antagonism, tolazoline hydrochloride is an ideal tool for experiments requiring selective blockade of α-adrenoceptor-mediated responses without interference from serotonergic pathways [1]. Its use is validated in isolated rat vas deferens and rabbit aorta studies to differentiate pre- and postsynaptic α-adrenoceptor functions [2].

Preclinical Modeling of Persistent Pulmonary Hypertension of the Newborn (PPHN)

Tolazoline's well-characterized, though variable, neonatal pharmacokinetics (half-life range 1.47–41.25 hours) make it a relevant compound for preclinical studies of PPHN in neonatal animal models [1]. Its ability to reduce pulmonary vascular resistance by 24% in human studies provides a quantitative benchmark for evaluating new therapies [2]. Researchers must account for its renal-dependent clearance when designing dosing regimens for in vivo experiments.

Studies of Imidazoline I2 Receptor Function

Tolazoline exhibits high affinity for imidazoline I2 binding sites (Ki = 16–130 nM), a property that distinguishes it from many other α-antagonists . This makes it a valuable chemical probe for investigating the physiological and pharmacological roles of I2 receptors, which are implicated in various central nervous system and cardiovascular functions. It can be used in radioligand binding assays, often in conjunction with [³H]idazoxan, to define specific I2 receptor binding [1].

Preventing α-Adrenoceptor-Mediated Vasospasm in Vascular Graft Research

Tolazoline's demonstrated efficacy in reversing noradrenaline-induced contractions in human radial artery rings (while being ineffective against other spasmogens like endothelin-1 and thromboxane A2) positions it as a targeted agent for preventing α-adrenoceptor-mediated vasospasm in research involving arterial grafts . This is particularly relevant for ex vivo studies of radial artery or internal mammary artery grafts used in coronary artery bypass surgery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolazoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.